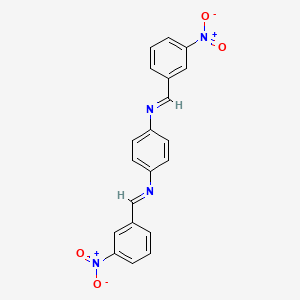![molecular formula C11H11F3N2O B11955790 N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 64393-14-2](/img/structure/B11955790.png)
N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound that features a cyclopropyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized urea derivatives, amine derivatives, and substituted phenyl urea derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to therapeutic effects, such as the reduction of fibrosis in pulmonary tissues .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea moiety instead of a urea moiety.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains two trifluoromethyl-substituted phenyl groups and a thiourea moiety.
Uniqueness
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64393-14-2 |
|---|---|
Molecular Formula |
C11H11F3N2O |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17) |
InChI Key |
YRTKQBWTSMWDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


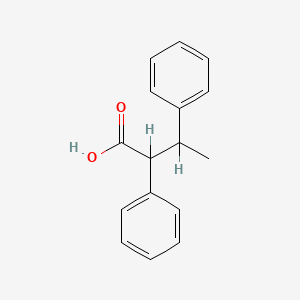

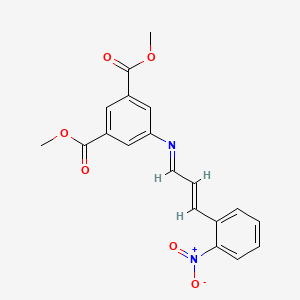
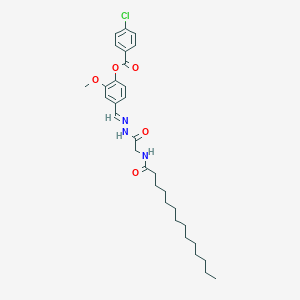


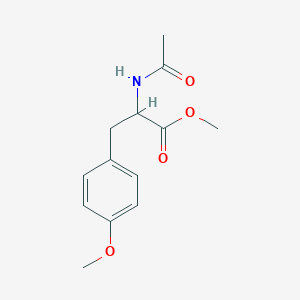
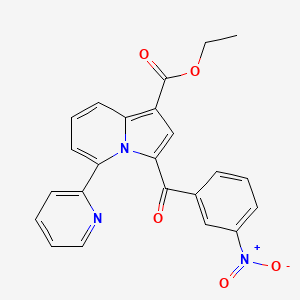

![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)


![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
